oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate
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Overview
Description
Oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate is a complex organic compound characterized by its multiple functional groups, including oxan-4-yloxycarbonyloxymethyl and pyrrolidine-2-carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as oxan-4-yloxycarbonyloxymethyl and pyrrolidine derivatives. These intermediates are then subjected to esterification and amidation reactions under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Purification techniques, including chromatography and recrystallization, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxan-4-yloxycarbonyloxymethyl oxides, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its structural features may contribute to the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials. Its unique properties make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Oxan-4-yloxycarbonyloxymethyl derivatives: These compounds share similar structural features and functional groups.
Pyrrolidine-2-carboxylate derivatives: These compounds have comparable biological activities and chemical reactivity.
Uniqueness
Oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate is unique due to its combination of oxan-4-yloxycarbonyloxymethyl and pyrrolidine-2-carboxylate moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H44N2O14 |
---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C30H44N2O14/c33-25(31-13-3-5-23(31)27(35)41-19-43-29(37)45-21-9-15-39-16-10-21)7-1-2-8-26(34)32-14-4-6-24(32)28(36)42-20-44-30(38)46-22-11-17-40-18-12-22/h21-24H,1-20H2 |
InChI Key |
KSKLDMGKWDUQCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)OCOC(=O)OC3CCOCC3)C(=O)OCOC(=O)OC4CCOCC4 |
Origin of Product |
United States |
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